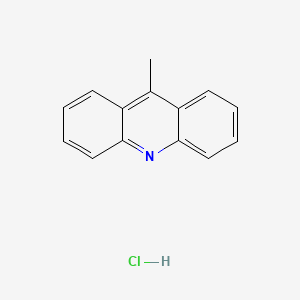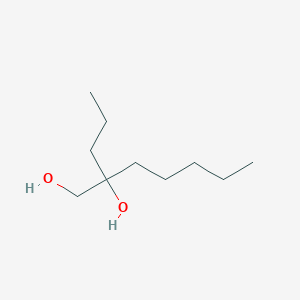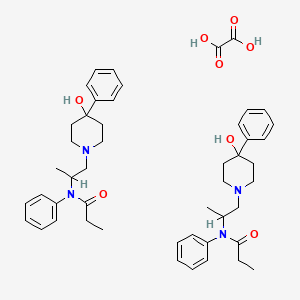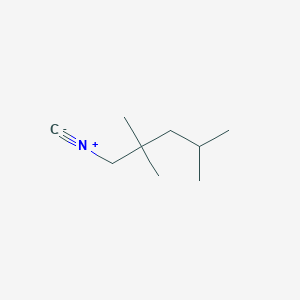
2,2-Bis(ethylsulfanyl)-1,3,3-trimethylcyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(ethylsulfanyl)-1,3,3-trimethylcyclopropan-1-ol is an organic compound characterized by its unique cyclopropane ring structure with ethylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(ethylsulfanyl)-1,3,3-trimethylcyclopropan-1-ol typically involves the reaction of 1,3,3-trimethylcyclopropene with ethylsulfanyl reagents under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the addition of ethylsulfanyl groups to the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(ethylsulfanyl)-1,3,3-trimethylcyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the original sulfide form.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Original sulfide form.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Bis(ethylsulfanyl)-1,3,3-trimethylcyclopropan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Bis(ethylsulfanyl)-1,3,3-trimethylcyclopropan-1-ol involves its interaction with molecular targets through its ethylsulfanyl groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(ethylsulfanyl)-N-methylacetamide: Similar in structure but with an acetamide group instead of a hydroxyl group.
2,2-Bis(ethylsulfanyl)acetohydrazide: Contains an acetohydrazide group, offering different reactivity and applications.
Uniqueness
2,2-Bis(ethylsulfanyl)-1,3,3-trimethylcyclopropan-1-ol is unique due to its cyclopropane ring structure combined with ethylsulfanyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
62936-08-7 |
|---|---|
Molecular Formula |
C10H20OS2 |
Molecular Weight |
220.4 g/mol |
IUPAC Name |
2,2-bis(ethylsulfanyl)-1,3,3-trimethylcyclopropan-1-ol |
InChI |
InChI=1S/C10H20OS2/c1-6-12-10(13-7-2)8(3,4)9(10,5)11/h11H,6-7H2,1-5H3 |
InChI Key |
RGLQBGWKDSUCES-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1(C(C1(C)O)(C)C)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



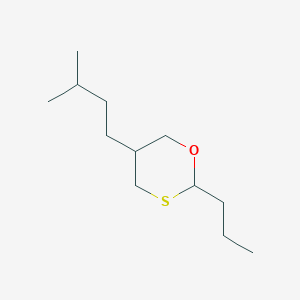
![Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14498165.png)

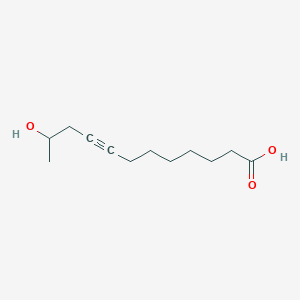
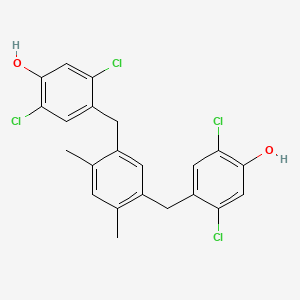

![1,1',1''-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene](/img/structure/B14498185.png)


